molecular formula C21H20ClN3O4S B2791419 1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 630084-45-6

1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2791419
CAS No.: 630084-45-6
M. Wt: 445.92
InChI Key: BXUAKDLJJGNVCP-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 4-chlorophenyl group at position 2, and a piperidine-4-carboxamide moiety at position 3. Its molecular formula is C₂₃H₂₁ClN₃O₃S, with a molecular weight of 479.95 g/mol.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c22-16-8-6-15(7-9-16)19-24-20(30(27,28)17-4-2-1-3-5-17)21(29-19)25-12-10-14(11-13-25)18(23)26/h1-9,14H,10-13H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUAKDLJJGNVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, or functional groups, leading to differences in physicochemical properties, binding affinities, and biological activities. Below is a detailed comparison:

Substituent Variations on the Oxazole Core

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide Cyano (C≡N), dimethylsulfamoylphenyl C₂₀H₂₂N₅O₃S 412.48 Replaces benzenesulfonyl with dimethylsulfamoyl; adds cyano group. Enhances polarity but reduces aromatic stacking potential .
1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]-4-phenylpiperazine Piperazine ring (N-N linkage) C₂₅H₂₂ClN₃O₃S 479.98 Piperazine replaces piperidine-carboxamide. Increases basicity and hydrogen-bonding capacity .
5-(4-Chlorophenyl)-1,3-oxazole No piperidine or benzenesulfonyl groups C₉H₆ClNO 195.61 Simplified analog; lacks pharmacological "tail" groups, reducing target specificity .

Heterocyclic Core Modifications

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
1-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Thiazole (S at position 1) C₁₆H₁₈N₃O₃S₂ 380.46 Thiazole replaces oxazole. Sulfur atom increases lipophilicity and alters electronic properties .
1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxamide Benzoxazole (fused benzene-oxazole) C₂₆H₂₉Cl₂N₃O₃ 502.4 Benzoxazole core adds aromatic bulk; dual chloro-substituents enhance halogen bonding .

Functional Group Additions/Replacements

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
1-[2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide Bromophenoxymethyl, cyano C₂₂H₂₂BrN₄O₃ 489.35 Bromophenoxy group increases steric hindrance; cyano enhances dipole interactions .
(2S)-1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide Methoxyphenyl-thiazole, stereospecific C₂₂H₂₃N₃O₄S₂ 481.62 Methoxyphenyl-thiazole introduces chirality; alters metabolic stability .

Biological Activity

1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring, an oxazole moiety, and a sulfonyl group, which contribute to its pharmacological properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H20ClN3O4S
  • Molecular Weight : 417.91 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Benzenesulfonyl Group : Achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride.
  • Attachment of the Chlorophenyl Group : Via electrophilic aromatic substitution.
  • Incorporation of the Piperidine Group : Usually involves nucleophilic substitution reactions.

Antibacterial Activity

Research indicates that compounds related to piperidine and oxazole structures exhibit significant antibacterial properties. Studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Cancer Research

Studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit cancer cell proliferation in various models, suggesting its utility in developing anticancer agents . The mechanisms may involve modulation of specific signaling pathways associated with tumor growth.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to certain receptors or enzymes, altering their activity.
  • Pathway Modulation : It can influence various signaling pathways involved in inflammation and cell proliferation.

Case Studies and Research Findings

StudyFindings
Hamid et al. (2020)Demonstrated antibacterial activity against Salmonella Typhi and Pseudomonas aeruginosa.
Aziz-ur-Rehman et al. (2011)Reported enzyme inhibition capabilities and potential hypoglycemic effects.
Kumar et al. (2009)Investigated anticancer properties showing significant inhibition of cancer cell lines.

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